3-methyl-N-(1-methyl-4-piperidinyl)benzamide
Übersicht
Beschreibung
3-methyl-N-(1-methyl-4-piperidinyl)benzamide, also known as MPBD, is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic applications.
Wirkmechanismus
The mechanism of action of 3-methyl-N-(1-methyl-4-piperidinyl)benzamide involves its binding to dopamine D2 receptors, leading to the inhibition of dopamine release. This results in a decrease in dopamine signaling, which is thought to be responsible for the therapeutic effects of 3-methyl-N-(1-methyl-4-piperidinyl)benzamide in neurological disorders.
Biochemical and Physiological Effects:
3-methyl-N-(1-methyl-4-piperidinyl)benzamide has been shown to have a number of biochemical and physiological effects, including the inhibition of dopamine release, the modulation of dopamine receptor signaling, and the regulation of neurotransmitter release. These effects are thought to be responsible for the therapeutic effects of 3-methyl-N-(1-methyl-4-piperidinyl)benzamide in neurological disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of 3-methyl-N-(1-methyl-4-piperidinyl)benzamide for lab experiments is its high affinity for dopamine D2 receptors, which makes it a useful tool for studying dopamine signaling. However, one of the limitations of 3-methyl-N-(1-methyl-4-piperidinyl)benzamide is its potential for off-target effects, which can complicate the interpretation of experimental results.
Zukünftige Richtungen
There are a number of future directions for research on 3-methyl-N-(1-methyl-4-piperidinyl)benzamide, including the development of more selective compounds that target specific dopamine receptor subtypes, the investigation of the potential therapeutic applications of 3-methyl-N-(1-methyl-4-piperidinyl)benzamide in other neurological disorders, and the elucidation of the molecular mechanisms underlying its effects on dopamine signaling.
In conclusion, 3-methyl-N-(1-methyl-4-piperidinyl)benzamide is a synthetic compound that has potential therapeutic applications in neurological disorders. Its high affinity for dopamine D2 receptors and its ability to modulate dopamine signaling make it a useful tool for studying dopamine-related processes. However, further research is needed to fully understand its mechanism of action and its potential for therapeutic use in other disorders.
Wissenschaftliche Forschungsanwendungen
3-methyl-N-(1-methyl-4-piperidinyl)benzamide has been studied extensively for its potential therapeutic applications, particularly in the treatment of neurological disorders such as Parkinson's disease and schizophrenia. It has been shown to have a high affinity for dopamine D2 receptors, which are implicated in the pathophysiology of these disorders.
Eigenschaften
IUPAC Name |
3-methyl-N-(1-methylpiperidin-4-yl)benzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O/c1-11-4-3-5-12(10-11)14(17)15-13-6-8-16(2)9-7-13/h3-5,10,13H,6-9H2,1-2H3,(H,15,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWROAYFZHCYIAW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC2CCN(CC2)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.